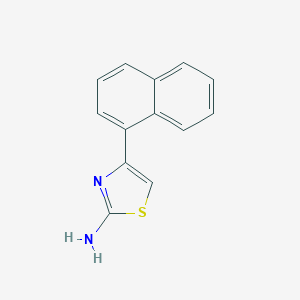

2-Thiazolamine, 4-(1-naphthalenyl)-

Descripción

Significance of Thiazole (B1198619) Scaffolds in Chemical and Medicinal Sciences

The thiazole nucleus is a privileged scaffold in drug discovery and development, with many of its derivatives exhibiting a wide range of pharmacological properties. globalresearchonline.netnih.gov This has led to extensive research into the synthesis and biological evaluation of novel thiazole-containing compounds. globalresearchonline.net

Thiazole is classified as a five-membered heterocyclic compound. globalresearchonline.net Its structure is planar and characterized by significant pi-electron delocalization, which imparts a degree of aromaticity greater than that of the corresponding oxazoles. wikipedia.org This aromatic character is a key contributor to the stability of the thiazole ring. numberanalytics.com The presence of both a sulfur and a nitrogen atom in the ring creates a unique electronic environment, influencing its reactivity and ability to interact with biological targets. numberanalytics.comnih.gov The nitrogen atom can act as a base, although its basicity is reduced by the electron-withdrawing effect of the sulfur atom. numberanalytics.com

The versatility of the thiazole ring allows for the introduction of various substituents, leading to a diverse library of derivatives with a wide array of biological activities. globalresearchonline.netnih.govnih.gov These activities have been extensively studied and documented, highlighting the therapeutic potential of this class of compounds.

Thiazole derivatives have demonstrated significant potential as anticancer agents. nih.govnih.gov Their mechanisms of action are varied and can include the inhibition of key enzymes involved in tumor growth and proliferation. chemimpex.com For instance, some thiazole-containing compounds have been identified as inhibitors of cyclin-dependent kinases (CDKs), which are crucial for cell cycle progression. mdpi.com The introduction of different substituents on the thiazole ring can modulate the anticancer activity, with some derivatives showing potent cytotoxic effects against various human tumor cell lines. mdpi.comtandfonline.comcapes.gov.br

Table 1: Examples of Thiazole Derivatives with Anticancer Activity

| Compound/Derivative Class | Cancer Cell Lines Tested | Key Findings |

| 2,5-disubstituted 1,3,4-thiadiazole (B1197879) derivatives | MCF-7 and MDA-MB-231 (breast cancer) | Showed anti-proliferative activity. mdpi.com |

| 2-substituted 4-[3/4-(4-arylthiazole-2-yl)aminophenyl]thiazole derivatives | ~66 human tumor cell lines | Some compounds found to act as anticancer agents. tandfonline.com |

| 2-[2-[4-Hydroxy-3-substituted benzylidene hydrazinyl]-thiazole-4[5H]-ones | MCF-7 (breast cancer) and HepG2 (liver cancer) | Exhibited antiproliferative activity. mdpi.com |

| Thiazole-based Schiff base compounds | E. coli and S. aureus | Favorable activities against gram-negative and gram-positive bacteria. jchemrev.com |

This table is for illustrative purposes and does not represent an exhaustive list.

The thiazole scaffold is a common feature in many antimicrobial agents. mdpi.comnih.gov Thiazole derivatives have been shown to be effective against a broad spectrum of bacteria, including both Gram-positive and Gram-negative strains, as well as various fungal pathogens. jchemrev.comnih.govbiointerfaceresearch.com The amphiphilic nature of some thiazole derivatives, possessing both hydrophobic and hydrophilic components, may facilitate their penetration into microbial cell membranes, contributing to their inhibitory effects. mdpi.com The antimicrobial potency of these compounds can be influenced by the nature and position of substituents on the thiazole ring. nih.gov

Table 2: Examples of Thiazole Derivatives with Antimicrobial Activity

| Compound/Derivative Class | Microorganisms Tested | Key Findings |

| Sulfathiazole | Bacteria and Fungi | Exhibits antibacterial and antifungal properties. jchemrev.com |

| 4,6-dimethyl-2-oxo-1-(thiazol-2-ylamino)-1,2-dihydropyridine derivatives | Bacteria and Fungi | Showed strong antibacterial and antifungal activity. jchemrev.com |

| 1,3-thiazole and benzo[d]thiazole derivatives | MRSA, E. coli, A. niger | Demonstrated notable antibacterial and antifungal activities. nih.gov |

| Thiazole-based Schiff base compounds | E. coli and S. aureus | Favorable activities against gram-negative and gram-positive bacteria. jchemrev.com |

This table is for illustrative purposes and does not represent an exhaustive list.

Certain thiazole derivatives have been identified as possessing potent anti-inflammatory properties. researchgate.netnih.gov Their mechanism of action can involve the inhibition of key enzymes in the inflammatory cascade, such as cyclooxygenase (COX) and lipoxygenase (LOX). researchgate.net By blocking these enzymes, these compounds can reduce the production of pro-inflammatory mediators. researchgate.netresearchgate.net The anti-inflammatory efficacy of thiazole derivatives has been demonstrated in various preclinical models of inflammation. wisdomlib.org

Table 3: Examples of Thiazole Derivatives with Anti-inflammatory Activity

| Compound/Derivative Class | Model/Target | Key Findings |

| 4-(4-chlorophenyl)-2-phenylaminothiazole acetic acid | Carrageenin-induced rat paw edema | Suppressed paw edema formation. nih.gov |

| Nitro-substituted thiazole derivatives | Carrageenin-induced rat paw edema | Showed significant reductions in paw volume. wisdomlib.org |

| Thiazole derivatives | LOX and COX enzymes | Showed potent anti-inflammatory activities by blocking these enzymes. researchgate.net |

This table is for illustrative purposes and does not represent an exhaustive list.

The thiazole ring is also a key structural feature in a number of compounds with anticonvulsant activity. biointerfaceresearch.comtandfonline.com These derivatives have shown efficacy in various experimental models of seizures, including the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests. nih.govmdpi.com The anticonvulsant properties of thiazole derivatives are often attributed to their ability to modulate neuronal excitability, potentially through interactions with ion channels or neurotransmitter receptors. biointerfaceresearch.com

Table 4: Examples of Thiazole Derivatives with Anticonvulsant Activity

| Compound/Derivative Class | Seizure Model | Key Findings |

| 3-aryl amino/amino-4-aryl-5-imino-D2-1,2,4-thiadiazole | MES and scPTZ | Showed protection from MES seizures. nih.gov |

| 6-substituted- globalresearchonline.netnih.govjchemrev.comtriazolo[3,4-b] globalresearchonline.netnih.govmdpi.comthiadiazole derivatives | MES | Exhibited potent anticonvulsant activity. nih.gov |

| Cyclopentanecarbaldehyde-based 2,4-disubstituted 1,3-thiazoles | PTZ model | Demonstrated significant anticonvulsant activity. tandfonline.com |

| Thiazole-bearing 4-thiazolidinones | PTZ and MES | Showed excellent anticonvulsant activity. mdpi.com |

This table is for illustrative purposes and does not represent an exhaustive list.

Broad Spectrum of Biological Activities of Thiazole Derivatives

Antitubercular Activities

The 2-aminothiazole (B372263) class of compounds has demonstrated antibacterial activity against Mycobacterium tuberculosis, the pathogen responsible for tuberculosis (TB). nih.gov Research into this series of molecules has revealed that while the C-2 position of the thiazole can be modified with various lipophilic groups, the C-4 position and the thiazole core itself are sensitive to structural changes. nih.gov This highlights the importance of the 4-(1-naphthalenyl) substitution in defining the molecule's potential efficacy.

Studies on 2-aminothiazole derivatives have shown promising activity, with some analogs achieving sub-micromolar minimum inhibitory concentrations (MICs) against M. tuberculosis. nih.gov For instance, certain 2-aminothiazole compounds have been shown to be bactericidal, capable of sterilizing cultures of aerobically-growing M. tuberculosis. nih.gov While specific MIC values for 2-Thiazolamine, 4-(1-naphthalenyl)- are not detailed in the reviewed literature, the general potency of the scaffold suggests its potential as an antitubercular candidate. The activity of related scaffolds, such as thiazolidinones, further supports the potential of thiazole-based compounds in developing new treatments for TB, including drug-resistant strains. nih.govnih.gov

Table 1: Antitubercular Activity of Representative Thiazole Derivatives

| Compound Class | Target | Activity/Result |

|---|---|---|

| 2-Aminothiazoles | Mycobacterium tuberculosis | Bactericidal activity with sub-micromolar MICs achieved for some analogs. nih.gov |

| Thiazolidin-4-ones | M. tuberculosis H37Rv | Certain derivatives show MICs in the range of 0.05-0.2 µg/mL. nih.gov |

Other Pharmacological Potentials

The 2-aminothiazole scaffold is associated with a broad spectrum of pharmacological activities beyond its antitubercular potential. mdpi.com These derivatives have been investigated for antiviral, antimicrobial, anticonvulsant, antidiabetic, antihypertensive, and anti-inflammatory properties. nih.gov

Specifically, the fusion of a naphthalene (B1677914) moiety suggests potential for anticancer activity. The related isomer, 2-Amino-4-(2-naphthyl)thiazole, is actively explored as a potential anti-cancer agent. chemimpex.com Furthermore, 2-amino-4-aryl thiazoles have been identified as potent inhibitors of the 5-lipoxygenase (5-LOX) enzyme, a key target for treating asthma and allergic reactions. rsc.orgepa.gov This suggests that 2-Thiazolamine, 4-(1-naphthalenyl)- could also exhibit anti-inflammatory effects through a similar mechanism. The diverse biological profile of this chemical family underscores the compound's potential for various therapeutic applications.

Table 2: Investigated Pharmacological Potentials of Related 2-Aminothiazole Structures

| Compound Type | Potential Activity | Target/Mechanism |

|---|---|---|

| 2-Amino-4-(2-naphthyl)thiazole | Anticancer | Targeting specific cancer cell lines. chemimpex.com |

| 2-Amino-4-aryl thiazoles | Anti-inflammatory / Anti-allergy | Potent inhibition of 5-lipoxygenase (5-LOX) enzyme. rsc.orgepa.gov |

| 2-Aminothiazole derivatives | Antiproliferative | Inhibition of cyclin-dependent kinases (CDKs). nih.gov |

Role in Drug Discovery and Development

The 2-aminothiazole framework is considered a "privileged structure" in drug discovery. nih.gov This term refers to molecular scaffolds that are capable of binding to a variety of biological targets, making them versatile starting points for developing new drugs. nih.gov Several clinically approved drugs, such as the anticancer agent dasatinib, contain the 2-aminothiazole nucleus, demonstrating its significance in pharmaceutical research. nih.gov

The specific compound, 2-Thiazolamine, 4-(1-naphthalenyl)-, serves as a key building block in the synthesis of more complex, biologically active molecules. chemimpex.com Its structure is a prime candidate for hit-to-lead optimization campaigns, where chemists systematically modify the molecule to enhance its potency and selectivity for a specific biological target. The inherent drug-like properties of the 2-aminothiazole core make it an attractive component for designing novel therapeutic agents. mdpi.com

Catalytic Applications in Organic Synthesis

While the 2-aminothiazole scaffold is a crucial target in synthetic chemistry, there is limited information in the reviewed literature regarding the use of 2-Thiazolamine, 4-(1-naphthalenyl)- itself as a catalyst. The primary focus of research on this and related compounds lies in their biological activity rather than their catalytic properties.

However, the synthesis of 2-aminothiazole derivatives often employs catalytic methods. For instance, novel, multifunctional nanocatalysts have been developed for the efficient one-pot synthesis of 2-aminothiazoles from substrates like acetophenone (B1666503) and thiourea (B124793). nih.gov These synthetic strategies are crucial for producing libraries of 2-aminothiazole compounds for biological screening and drug discovery efforts.

Contextualizing 2-Thiazolamine, 4-(1-naphthalenyl)- within Naphthalene-Thiazole Hybrid Structures

The compound 2-Thiazolamine, 4-(1-naphthalenyl)- can be classified as a naphthalene-thiazole hybrid. This classification highlights a deliberate strategy in medicinal chemistry to combine two distinct pharmacophores—the naphthalene ring and the 2-aminothiazole system—into a single molecule.

Molecular Hybridization Strategies in Drug Design

Molecular hybridization is a powerful and widely used strategy in modern drug design. It involves the covalent linking of two or more distinct pharmacophoric units to create a new, single chemical entity. The goal of this approach is to develop hybrid compounds that may exhibit improved affinity, enhanced efficacy, a modified selectivity profile, or even a dual mode of action compared to the individual parent molecules. This strategy is particularly valuable for addressing complex diseases that involve multiple biological targets.

Rationale for Combining Thiazole and Naphthalene Moieties

The rationale for creating naphthalene-thiazole hybrids like 2-Thiazolamine, 4-(1-naphthalenyl)- is rooted in the well-documented biological activities of both individual moieties. The 2-aminothiazole core is a proven pharmacophore with a wide range of activities, including anticancer and antimicrobial effects. mdpi.comnih.gov Similarly, the naphthalene scaffold is present in numerous approved drugs and is known for its diverse pharmacological properties, including anti-inflammatory and anticancer activities.

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

4-naphthalen-1-yl-1,3-thiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10N2S/c14-13-15-12(8-16-13)11-7-3-5-9-4-1-2-6-10(9)11/h1-8H,(H2,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBQUWOCIFFHZTM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2C3=CSC(=N3)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10205049 | |

| Record name | 2-Thiazolamine, 4-(1-naphthalenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10205049 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56503-96-9 | |

| Record name | 4-(1-Naphthalenyl)-2-thiazolamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=56503-96-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(Naphthalen-1-yl)-2-aminothiazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056503969 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Thiazolamine, 4-(1-naphthalenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10205049 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Amino-4-(1-naphthyl)thiazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-(NAPHTHALEN-1-YL)-2-AMINOTHIAZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4KEO6ZF10B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Advanced Spectroscopic and Analytical Characterization for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. Analysis of both ¹H and ¹³C NMR spectra allows for the precise assignment of each proton and carbon atom in the structure of 2-Thiazolamine, 4-(1-naphthalenyl)-.

The ¹H-NMR spectrum provides detailed information about the chemical environment, connectivity, and number of protons in the molecule. The spectrum of 2-Thiazolamine, 4-(1-naphthalenyl)- is characterized by signals in both the aromatic and heterocyclic regions. The protons of the naphthalene (B1677914) ring typically appear as a complex series of multiplets between δ 7.40 and 8.20 ppm. A distinct singlet, corresponding to the C5-proton of the thiazole (B1198619) ring, is expected to be observed around δ 7.0-7.2 ppm. bldpharm.com Furthermore, a broad singlet attributable to the amine (-NH₂) protons is anticipated, the chemical shift of which can vary depending on the solvent and concentration. ekb.eg

Table 1: Predicted ¹H-NMR Spectral Data for 2-Thiazolamine, 4-(1-naphthalenyl)-

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

|---|---|---|---|

| ~8.15 | d | 1H | Naphthyl-H |

| ~7.90 | d | 1H | Naphthyl-H |

| ~7.85 | d | 1H | Naphthyl-H |

| ~7.40-7.60 | m | 4H | Naphthyl-H |

| ~7.15 | s | 1H | Thiazole C5-H |

Note: The predicted values are based on the analysis of spectra for structurally similar compounds. Actual experimental values may vary slightly.

The ¹³C-NMR spectrum reveals the number of unique carbon atoms and provides insight into their electronic environment. For 2-Thiazolamine, 4-(1-naphthalenyl)-, a total of 13 distinct signals are expected, corresponding to the ten carbons of the naphthalene system and the three carbons of the thiazole ring. The C2 carbon of the thiazole ring, bonded to two nitrogen atoms, is characteristically deshielded and appears at a high chemical shift, typically around δ 168-169 ppm. bldpharm.com The C4 and C5 carbons of the thiazole ring are expected at approximately δ 150 ppm and δ 102 ppm, respectively. ktu.edu The ten carbons of the naphthyl group would produce a series of signals in the aromatic region, generally between δ 120 and 135 ppm. nih.gov

Table 2: Predicted ¹³C-NMR Spectral Data for 2-Thiazolamine, 4-(1-naphthalenyl)-

| Chemical Shift (δ) ppm | Assignment |

|---|---|

| ~168.8 | Thiazole C2 |

| ~150.5 | Thiazole C4 |

| ~134.0 | Naphthyl Quaternary C |

| ~131.0 | Naphthyl Quaternary C |

| ~128.0-129.0 | Naphthyl CH |

| ~126.0-127.0 | Naphthyl CH |

| ~125.0 | Naphthyl CH |

| ~123.0 | Naphthyl CH |

Note: These are estimated chemical shifts based on data from analogous structures.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to bond vibrations. The IR spectrum of 2-Thiazolamine, 4-(1-naphthalenyl)- would display several characteristic absorption bands. The N-H stretching vibrations of the primary amine group are expected to appear as two distinct peaks in the range of 3300-3500 cm⁻¹. The C=N stretching vibration within the thiazole ring typically occurs around 1620-1650 cm⁻¹. Aromatic C=C stretching vibrations from the naphthalene ring will be observed in the 1450-1600 cm⁻¹ region. Additionally, C-H stretching from the aromatic system is found just above 3000 cm⁻¹, while C-S stretching vibrations, characteristic of the thiazole ring, are generally weaker and appear at lower wavenumbers. nist.gov

Table 3: Characteristic IR Absorption Bands for 2-Thiazolamine, 4-(1-naphthalenyl)-

| Frequency Range (cm⁻¹) | Bond Vibration | Functional Group |

|---|---|---|

| 3300-3500 | N-H stretch | Primary Amine |

| 3050-3150 | C-H stretch | Aromatic (Naphthyl) |

| 1620-1650 | C=N stretch | Thiazole Ring |

| 1450-1600 | C=C stretch | Aromatic Ring |

Mass Spectrometry (MS/HRMS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a compound, allowing for the determination of its molecular weight and elemental formula. For 2-Thiazolamine, 4-(1-naphthalenyl)-, the molecular formula is C₁₃H₁₀N₂S. nih.gov High-Resolution Mass Spectrometry (HRMS) would confirm this composition with high accuracy. The calculated monoisotopic mass is 226.05647 g/mol . nih.gov In a typical electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z = 226. This peak would be the highest mass peak in the spectrum, confirming the molecular weight of the compound. Fragmentation patterns would likely involve the stable naphthalene and thiazole ring systems. nih.gov

Table 4: Mass Spectrometry Data for 2-Thiazolamine, 4-(1-naphthalenyl)-

| Parameter | Value | Source |

|---|---|---|

| Molecular Formula | C₁₃H₁₀N₂S | nih.gov |

| Molecular Weight | 226.30 g/mol | nih.gov |

| Monoisotopic Mass (Calculated) | 226.05647 u | nih.gov |

Elemental Analysis

Elemental analysis determines the percentage composition of elements (carbon, hydrogen, nitrogen, etc.) within a compound. This technique serves as a fundamental check for the purity and confirmation of the empirical and molecular formula. The theoretical elemental composition of 2-Thiazolamine, 4-(1-naphthalenyl)- (C₁₃H₁₀N₂S) is calculated from its molecular formula and atomic weights. Experimental values for a pure sample should align closely with these calculated percentages.

Table 5: Calculated Elemental Composition of 2-Thiazolamine, 4-(1-naphthalenyl)-

| Element | Symbol | Atomic Weight | Number of Atoms | Total Mass | Percentage (%) |

|---|---|---|---|---|---|

| Carbon | C | 12.011 | 13 | 156.143 | 69.00 |

| Hydrogen | H | 1.008 | 10 | 10.080 | 4.45 |

| Nitrogen | N | 14.007 | 2 | 28.014 | 12.38 |

| Sulfur | S | 32.06 | 1 | 32.060 | 14.17 |

| Total | | | | 226.297 | 100.00 |

Structure Activity Relationship Sar Studies of 2 Thiazolamine, 4 1 Naphthalenyl Derivatives

Modulating Substituents on the Naphthalene (B1677914) Moiety

The naphthalene group in 2-Thiazolamine, 4-(1-naphthalenyl)- significantly contributes to the compound's stability and solubility, making it a key component in pharmaceutical formulations. chemimpex.com Altering the substituents on this moiety has been a primary focus of SAR studies to enhance biological activities.

Impact of Substituents on Biological Activities

The introduction of various functional groups onto the naphthalene ring can profoundly affect the molecule's interaction with biological targets. Theoretical models suggest that the position and electronic nature of these substituents are critical. For instance, an electron-donating substituent at either the 1- or 2-position of the naphthalene ring tends to direct further electrophilic substitution primarily to the 5-position, with lesser reactivity at the 8- and 4-positions. researchgate.net Conversely, an electron-withdrawing group at the 1-position directs incoming groups to the 4- and 8-positions, while a similar group at the 2-position directs to the 1-position. researchgate.net

In a series of thiazole-naphthalene derivatives designed as potential anticancer agents, the nature of the substituent on a phenyl ring attached to the thiazole (B1198619), analogous to the naphthalene moiety's role, was critical. An ethoxy group at the para-position of the phenyl ring resulted in the most potent antiproliferative activity. nih.gov Replacing the ethoxy group with a methoxy (B1213986) group led to a slight decrease in activity, whereas substitution with a 2-bromo-3,4,5-trimethoxyphenyl group caused a significant drop in activity. nih.gov These findings highlight the sensitivity of biological activity to the electronic and steric properties of substituents on the aromatic system.

The presence of multiple trifluoromethyl groups on the naphthalene ring has been shown to increase the sensitivity of the molecule to the effects of other substituents. nih.gov This suggests that strategic placement of electron-withdrawing groups can amplify the molecule's response to further modifications.

Modifications at the 2-Amino Position of the Thiazole Ring

The 2-amino group of the thiazole ring is a key site for chemical modification, offering a route to a wide array of derivatives with diverse biological profiles. researchgate.net Acylation and other derivatizations at this position have been extensively explored to modulate the compound's properties.

Acylation and other Derivatizations

Acylation of the 2-amino group has been shown to significantly influence the biological activity of thiazole derivatives. In one study, the introduction of a fatty acyl group, such as acetyl, propionyl, or isobutyryl, into the aminothiazole resulted in a marked decrease in antiproliferative activity. nih.gov However, the introduction of a trichloroacetyl group at the same position significantly enhanced the antiproliferative effects. nih.gov This demonstrates that the nature of the acyl group is a critical determinant of biological outcome.

The conversion of the 2-amino group to an amide has been a common strategy. For example, 2-arylamido and 2-alkylamido derivatives of 2-amino-4-(isothiocyanatomethyl)thiazole have been synthesized and evaluated for their antiproliferative activity. nih.gov The 2-(alkylamido)thiazole analogs showed moderate activity, while the arylamido derivatives exhibited a remarkable increase in potency. nih.gov Specifically, introducing a 3-propanamido function to the 2-aminothiazole (B372263) core was found to improve activity more than a 2-acetamido moiety. nih.gov

Influence of Different Amine Substitutions

The substitution pattern on the 2-amino group plays a crucial role in determining the biological activity of these compounds. A free amino group at the thiazole ring was found to be essential for the potent anticancer activity of certain thiazole-naphthalene derivatives. nih.gov

In other studies, the introduction of substituents on the amino group has been shown to be beneficial. For instance, in a series of 2-aminothiazole derivatives investigated as antimycobacterial and antiplasmodial agents, optimal antimycobacterial activity was observed in compounds with a substituted phenyl ring at the 2-amino position, connected via an amide linker. nih.gov The antiplasmodial activity was most potent in compounds where the phenyl ring was substituted with hydrophobic, electron-withdrawing groups. nih.gov This indicates that both the nature and the linker of the substituent at the 2-amino position are critical for specific biological activities.

Positional Isomerism of Naphthalene Attachment

The point of attachment of the naphthalene ring to the thiazole core is another structural variable that can significantly impact biological activity. Studies have compared the effects of having the naphthalene group at the 1-position versus the 2-position.

Research on pyrazoline-thiazole derivatives has explored the influence of linking a naphthyl ring at either the 1- or 2-position. nih.gov This variation, combined with substitutions at other positions on the thiazole ring, allows for a systematic investigation of how the spatial arrangement of the bulky naphthalene group affects interaction with biological targets. nih.gov The synthesis of new thiazole derivatives from 2-bromo-(naphthalen-2-yl)ethanone has also been reported, highlighting the exploration of the 2-naphthyl isomer in developing compounds with antimicrobial and anticancer activities. nih.govmdpi.com

Computational and In Silico Approaches

Computational and in silico methods have become indispensable tools in the study of 2-Thiazolamine, 4-(1-naphthalenyl)- derivatives. These approaches provide valuable insights into the molecular basis of their biological activities and help guide the design of new, more potent compounds.

Molecular docking studies have been employed to predict the binding modes and affinities of these derivatives with their biological targets. For instance, in a study of 2-amino thiazole derivatives as inhibitors of metabolic enzymes, molecular docking analysis revealed that 2-amino-4-(5,6,7,8-tetrahydro-2-naphthyl)thiazole (B1298763) had the highest inhibitory potency against several enzymes, with significant estimated binding energies. nih.gov Similarly, docking studies of 2-amino-4-aryl thiazole derivatives against the 5-LOX enzyme supported experimental findings and suggested a competitive inhibition mechanism. rsc.org

Quantitative Structure-Activity Relationship (QSAR) analysis has also been applied to correlate the structural features of these compounds with their biological activities. A QSAR study on a series of 2-amino-4-arylthiazole derivatives identified key molecular descriptors that are strongly correlated with their anti-giardiasic activity. researchgate.net Furthermore, in silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling is used to predict the pharmacokinetic properties of newly designed compounds, helping to identify candidates with favorable drug-like characteristics. mdpi.compensoft.net

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov For derivatives of 2-Thiazolamine, 4-(1-naphthalenyl)-, QSAR studies have been instrumental in identifying the key molecular properties that govern their therapeutic potential.

A notable QSAR study investigated a series of 25 thiazole derivatives as inhibitors of Pin1, an enzyme implicated in cancer. researchgate.netimist.ma Many of the compounds in this series featured a naphthalenyl group, making the findings particularly relevant to the 4-(1-naphthalenyl)thiazole scaffold. The study developed both Multiple Linear Regression (MLR) and Artificial Neural Network (ANN) models to correlate structural descriptors with the inhibitory activity (pIC50). researchgate.netimist.ma

The best MLR model demonstrated a strong correlation (R² = 0.76) and predictive power (R²test = 0.78), highlighting four key descriptors: Molar Refractivity (MR), LogP (a measure of lipophilicity), the energy of the Lowest Unoccupied Molecular Orbital (ELUMO), and the Balaban index (J), a topological descriptor. researchgate.netimist.ma The subsequent ANN model showed even better performance, with a correlation coefficient (R²) of 0.98 and a test set prediction accuracy (R²test) of 0.98. researchgate.netimist.ma These models suggest that the inhibitory activity of these naphthalenyl-thiazole derivatives is influenced by a combination of their size, lipophilicity, electronic properties, and molecular shape.

General principles from other QSAR studies on different thiazole derivatives support these findings, indicating that properties like high polarizability, electronegativity, and specific surface area contributions often enhance biological activity. nih.gov

| Compound ID | R1 Substituent | R2 Substituent | pIC50 |

|---|---|---|---|

| A1 | Phenyl | Naphthalenyl | 5.340 |

| A2 | 3-methylphenyl | Naphthalenyl | 5.269 |

| A3 | 3-fluorophenyl | Naphthalenyl | 5.296 |

| A4 | 3-methoxyphenyl | Naphthalenyl | 5.330 |

| A6 | phenyl | 1,1-Biphenyl | 5.504 |

| A14(t) | 3-Chlorophenyl | Naphthalenyl | 5.266 |

| A15 | 2-Chlorophenyl | Naphthalenyl | 4.873 |

| A16 | 3-Cyanophenyl | Naphthalenyl | 5.331 |

| A17 | 3-(trifluoromethyl)phenyl | Naphthalenyl | 5.029 |

| A18(t) | 2-(trifluoromethyl)phenyl | Naphthalenyl | 5.091 |

| A19 | 2-fluoro-5-methylephenyl | Naphthalenyl | 4.955 |

| A20(t) | 2,5-difluorophenyl | Naphthalenyl | 4.830 |

| A21 | Propan-2-yl | Naphthalenyl | 4.676 |

Molecular Docking Studies

Molecular docking is a powerful computational tool used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. amazonaws.com This method is extensively used to understand the interaction between a ligand, such as a 2-Thiazolamine, 4-(1-naphthalenyl)- derivative, and its biological target, typically a protein or nucleic acid.

Targeting DNA: Research into the anticancer properties of thiazole-naphthyl derivatives has shown that the naphthalenyl moiety plays a crucial role in their interaction with DNA. A study compared two compounds: one with a 4-(naphthalen-1-yl)thiazole core (HL2) and another with a 4-(4-methoxyphenyl)thiazole core (HL1). documentsdelivered.comnih.gov Molecular docking studies revealed that the additional naphthyl group in HL2 significantly enhances its DNA binding affinity. documentsdelivered.comnih.gov This enhanced binding is attributed to stronger stacking of the naphthyl chromophore with DNA base pairs. nih.gov The study suggested that HL2 acts as a moderate intercalator, while HL1 functions as a groove binder. nih.gov This difference in binding mode translated to superior anticancer activity for the naphthalenyl-containing compound HL2, which exhibited an IC50 of 3.2 µM against HepG2 cancer cells, compared to 7.3 µM for HL1. nih.gov

| Compound | Core Structure | IC50 (HepG2 cells) [µM] | DNA Binding Constant (Kb) [M-1] | Proposed DNA Binding Mode |

|---|---|---|---|---|

| HL1 | 4-(4-methoxyphenyl)thiazole | 7.3 ± 0.3 | 1.02 ± 0.155 × 104 | Groove Binder |

| HL2 | 4-(naphthalen-1-yl)thiazole | 3.2 ± 0.1 | 1.08 ± 0.215 × 105 | Intercalator |

Targeting Tubulin: The 2-amino-4-(1-naphthalenyl)thiazole scaffold has also been identified as a promising framework for developing tubulin polymerization inhibitors, a key strategy in cancer therapy. A novel series of thiazole-naphthalene derivatives were designed and evaluated for their antiproliferative activities. nih.gov Molecular docking studies indicated that these compounds bind effectively to the colchicine (B1669291) binding site of tubulin. nih.gov The most active compound from this series, which featured an ethoxy group on a phenyl ring attached to the thiazole amine and a naphthalene moiety, showed potent antiproliferative activity against MCF-7 and A549 cancer cell lines, with IC50 values of 0.48 µM and 0.97 µM, respectively. nih.gov This compound also significantly inhibited tubulin polymerization with an IC50 of 3.3 µM, demonstrating the scaffold's potential in disrupting microtubule dynamics. nih.gov

| Compound | Antiproliferative IC50 (MCF-7) [µM] | Antiproliferative IC50 (A549) [µM] | Tubulin Polymerization IC50 [µM] |

|---|---|---|---|

| 5b | 0.48 ± 0.03 | 0.97 ± 0.13 | 3.3 |

Predictive Modeling for Biological Activities

Predictive modeling, leveraging data from QSAR and other experimental assays, allows for the forecasting of biological activities for novel compounds before their synthesis. This approach accelerates the drug discovery process by prioritizing candidates with the highest likelihood of success.

The QSAR models developed for Pin1 inhibitors based on the thiazole-naphthalene scaffold are a prime example of predictive modeling. researchgate.netimist.ma The high statistical quality of the ANN model (R² = 0.98, R²test = 0.98) indicates its strong capability to predict the Pin1 inhibitory activity of new, unsynthesized derivatives. researchgate.netimist.ma By inputting the calculated descriptors for a designed molecule, researchers can obtain a reliable estimate of its potential efficacy, guiding synthetic efforts toward the most promising structures. researchgate.net

Furthermore, predictive modeling can be used to forecast entirely new biological activities for a given chemical series. The computer program PASS (Prediction of Activity Spectra for Substances) was applied to a set of 89 thiazole derivatives to predict a wide range of potential biological effects. nih.gov The program successfully predicted known anti-inflammatory, local anesthetic, and antioxidant activities with over 70% accuracy. nih.gov More significantly, it also predicted new potential uses for some compounds, including anxiolytic, anticonvulsant, and cognition-enhancing effects. nih.gov Such predictions open new avenues for research and expand the therapeutic potential of the 2-Thiazolamine, 4-(1-naphthalenyl)- scaffold and related derivatives.

Pharmacological and Mechanistic Investigations of 2 Thiazolamine, 4 1 Naphthalenyl Derivatives

Anticancer Mechanisms

The quest for novel and more effective anticancer agents has led to the exploration of various synthetic compounds, including derivatives of 2-Thiazolamine, 4-(1-naphthalenyl)-. These compounds have demonstrated promising activity against several cancer cell lines, and research has begun to unravel the complex mechanisms through which they exert their cytotoxic effects.

Tubulin Polymerization Inhibition

A key mechanism by which these derivatives exhibit anticancer activity is through the inhibition of tubulin polymerization. nih.govresearchgate.net Tubulin, a crucial protein in the formation of microtubules, plays a vital role in cell division, intracellular transport, and the maintenance of cell structure. By disrupting the dynamic equilibrium of microtubule assembly and disassembly, these compounds can halt the cell cycle and ultimately lead to cell death. nih.gov

One notable derivative, referred to as compound 5b in a study, demonstrated significant inhibition of tubulin polymerization with an IC50 value of 3.3 µM, which was found to be more potent than the standard drug colchicine (B1669291) (IC50 = 9.1 μM). nih.gov This finding highlights the potential of thiazole-naphthalene derivatives as potent tubulin-targeting agents. nih.gov

Further investigation into the mechanism of tubulin polymerization inhibition has revealed that these derivatives often interact with the colchicine binding site of tubulin. nih.govnih.govresearchgate.net Molecular docking studies have shown that compounds like derivative 5b can bind effectively within this specific pocket on the tubulin protein. nih.govnih.gov The binding at the colchicine site is known to prevent the conformational changes required for tubulin to assemble into microtubules, thus disrupting the formation of the mitotic spindle. nih.gov This interaction is a hallmark of many successful anticancer drugs that target the microtubule network. nih.gov

Cell Cycle Arrest (e.g., G2/M Phase)

A direct consequence of inhibiting tubulin polymerization is the arrest of the cell cycle, most commonly at the G2/M phase. nih.govnih.govmdpi.commdpi.comfrontiersin.org This phase is when the cell prepares for and undergoes mitosis. By disrupting the formation of the mitotic spindle, the cell is unable to properly segregate its chromosomes, triggering a checkpoint that halts the cell cycle. nih.gov

Studies on derivative 5b have confirmed its ability to induce cell cycle arrest at the G2/M phase in MCF-7 breast cancer cells. nih.govnih.gov This arrest prevents the cancer cells from proliferating and can be a precursor to apoptosis. nih.govnih.gov

Apoptosis Induction

Following cell cycle arrest, many anticancer agents, including 2-Thiazolamine, 4-(1-naphthalenyl)- derivatives, can induce apoptosis, or programmed cell death. nih.govnih.govnih.gov This is a crucial mechanism for eliminating cancerous cells. The induction of apoptosis by these compounds is often a downstream effect of the cellular stress caused by the disruption of microtubule dynamics and cell cycle arrest. nih.gov

Mechanistic studies have shown that derivatives like 5b can indeed induce apoptosis in cancer cells. nih.govnih.gov This process is often characterized by morphological changes in the cell, DNA fragmentation, and the activation of specific cellular pathways leading to cell death. nih.govnih.gov

Evaluation against Cancer Cell Lines

The anticancer potential of 2-Thiazolamine, 4-(1-naphthalenyl)- derivatives has been evaluated against a panel of human cancer cell lines. These in vitro studies provide crucial data on the potency and selectivity of these compounds. Commonly used cell lines include MCF-7 (breast cancer), HCT-116 (colon cancer), HepG2 (liver cancer), and A549 (lung cancer). researchgate.netnih.govresearchgate.netnih.gov

A number of these derivatives have shown moderate to potent antiproliferative activity against these cell lines. nih.govnih.gov For instance, compound 5b exhibited potent activity against MCF-7 and A549 cells, with IC50 values of 0.48 ± 0.03 and 0.97 ± 0.13 μM, respectively. nih.govnih.gov

Table 1: In Vitro Anticancer Activity of 2-Thiazolamine, 4-(1-naphthalenyl)- Derivatives

| Cell Line | Compound | IC50 (µM) | Reference |

|---|---|---|---|

| MCF-7 | 5b | 0.48 ± 0.03 | nih.govnih.gov |

| A549 | 5b | 0.97 ± 0.13 | nih.govnih.gov |

| HCT-116 | Various derivatives | 2.03-37.56 | researchgate.net |

Antimicrobial Mechanisms

In addition to their anticancer properties, thiazole (B1198619) derivatives, including those with a naphthalene (B1677914) moiety, have been investigated for their antimicrobial activity. researchgate.netnih.govnih.gov The thiazole ring is a common scaffold in many antimicrobial agents, and its derivatives have shown activity against a range of bacteria and fungi. nih.govnih.gov

Research in this area is ongoing, but the proposed mechanisms of action often involve the inhibition of essential microbial enzymes or disruption of the microbial cell membrane. The structural diversity of 2-Thiazolamine, 4-(1-naphthalenyl)- derivatives allows for the potential to develop compounds with selective and potent antimicrobial effects. nih.gov

Antibacterial Efficacy

Derivatives of 2-Thiazolamine, 4-(1-naphthalenyl)- have demonstrated notable antibacterial properties against a range of pathogenic bacteria. Research has shown that these compounds exhibit varying degrees of efficacy against both Gram-positive and Gram-negative bacteria.

Specifically, studies have highlighted the activity of these derivatives against Staphylococcus aureus, a common Gram-positive bacterium, and Escherichia coli and Pseudomonas aeruginosa, which are Gram-negative. nih.govnih.gov The structural modifications of the 2-aminothiazole (B372263) core, particularly at the C-2 and C-4 positions, have been found to significantly influence the antibacterial potency. nih.gov For instance, the introduction of certain lipophilic substitutions at the C-2 position can enhance activity against Mycobacterium tuberculosis. nih.gov

Furthermore, the synthesis of hybrid molecules incorporating the 2-aminothiazole scaffold has yielded compounds with promising antibacterial effects. For example, benzamide-linked 2-aminothiazole derivatives have shown excellent antibacterial activity. mdpi.com The mechanism of action is thought to involve the inhibition of essential bacterial enzymes, such as DNA gyrase and topoisomerase IV, which are crucial for bacterial DNA replication. Some studies have also pointed to the potential inhibition of MurB, an enzyme involved in the synthesis of the bacterial cell wall, as a possible antibacterial mechanism. nih.gov

| Bacterial Strain | Observed Activity | Reference |

|---|---|---|

| Staphylococcus aureus | Active | nih.govnih.gov |

| Escherichia coli | Active | nih.govnih.gov |

| Pseudomonas aeruginosa | Active | nih.gov |

| Mycobacterium tuberculosis | Active | nih.gov |

Antifungal Efficacy

In addition to their antibacterial properties, derivatives of 2-Thiazolamine, 4-(1-naphthalenyl)- have also been investigated for their antifungal activity. These compounds have shown efficacy against various fungal pathogens, including Candida albicans and Candida glabrata. nih.gov The antifungal potential of these derivatives is often linked to the specific substitutions on the thiazole ring.

For example, certain 2-amino-1,3,4-thiadiazole (B1665364) derivatives, which share a structural similarity with the thiazolamine core, have demonstrated significant antifungal effects. nih.gov The presence of oxygenated substituents on a phenyl ring attached to the thiadiazole moiety appears to be favorable for antifungal activity. nih.gov The mechanism underlying the antifungal action is believed to involve the disruption of fungal cell membrane integrity and the inhibition of key fungal enzymes. Docking studies have suggested that inhibition of CYP51, an enzyme crucial for ergosterol (B1671047) biosynthesis in fungi, could be a primary mode of action. nih.gov

| Fungal Strain | Observed Activity | Reference |

|---|---|---|

| Candida albicans | Active | nih.gov |

| Candida glabrata | Mentioned as a target, specific activity data not provided in the search results. | nih.gov |

Minimum Inhibitory Concentration (MIC) Determinations

The minimum inhibitory concentration (MIC) is a key measure of the potency of an antimicrobial agent, representing the lowest concentration of the compound that inhibits the visible growth of a microorganism. For derivatives of 2-Thiazolamine, 4-(1-naphthalenyl)-, MIC values have been determined against various bacterial and fungal strains to quantify their efficacy.

Studies have reported MIC values for these compounds in the micromolar range against susceptible pathogens. For instance, some 2-aminothiazole derivatives have achieved sub-micromolar MICs against M. tuberculosis. nih.gov The MIC values are highly dependent on the specific chemical structure of the derivative. For example, in a series of 2,3-diaryl-thiazolidin-4-ones, MICs ranged from 0.008 to 0.24 mg/mL against a panel of bacteria. nih.gov Similarly, for certain 2-amino-1,3,4-thiadiazole derivatives, MIC values against S. aureus have been reported to be around 62.5 μg/mL, while against fungal strains like A. niger and C. albicans, MICs were in the range of 32–42 μg/mL. nih.gov

| Compound/Derivative Series | Microorganism | MIC Range | Reference |

|---|---|---|---|

| 2-Aminothiazole derivatives | Mycobacterium tuberculosis | Sub-micromolar | nih.gov |

| 2,3-Diaryl-thiazolidin-4-ones | Various Bacteria | 0.008–0.24 mg/mL | nih.gov |

| 2-Amino-5-(3-hydroxy-2-naphthyl)-1,3,4-thiadiazole (p-chlorophenyl derivative) | Staphylococcus aureus | 62.5 μg/mL | nih.gov |

| Phenyl-1,3,4-thiadiazol derivatives with oxygenated substituents | Aspergillus niger, Candida albicans | 32–42 μg/mL | nih.gov |

Anti-inflammatory Mechanisms

Beyond their antimicrobial effects, derivatives of 2-Thiazolamine, 4-(1-naphthalenyl)- have been shown to possess anti-inflammatory properties. The anti-inflammatory actions of these compounds are mediated through various cellular and molecular pathways.

One key mechanism involves the suppression of pro-inflammatory mediators. For example, the thiazole derivative N-adamantyl-4-methylthiazol-2-amine (KHG26693) has been shown to decrease the levels of tumor necrosis factor-α (TNF-α), interleukin-1β (IL-1β), nitric oxide (NO), and reactive oxygen species (ROS) in lipopolysaccharide (LPS)-activated microglial cells. nih.gov This suppression is achieved by downregulating the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), two key enzymes in the inflammatory cascade. nih.gov

Furthermore, these compounds can interfere with critical signaling pathways involved in inflammation. The anti-inflammatory effects of KHG26693 are facilitated by the inhibition of the nuclear factor kappa B (NF-κB) signaling pathway, a central regulator of inflammatory gene expression. nih.gov This inhibition is mediated through the toll-like receptor 4 (TLR4)-dependent pathway. nih.gov Additionally, modulation of the extracellular signal-regulated kinase (ERK) pathway has been implicated in the anti-inflammatory activity of these derivatives. nih.gov

Receptor Interactions and Modulation

The pharmacological effects of 2-Thiazolamine, 4-(1-naphthalenyl)- derivatives are also attributed to their ability to interact with and modulate the function of specific receptors, including muscarinic acetylcholine (B1216132) receptors (mAChRs) and adenosine (B11128) receptors.

Positive Allosteric Modulation

Some thiazole derivatives have been identified as positive allosteric modulators (PAMs) of certain receptors. For instance, research on thiazole derivatives as modulators of GluA2 AMPA receptors has demonstrated their potent allosteric effects. nih.gov Positive allosteric modulators bind to a site on the receptor that is different from the primary (orthosteric) binding site of the endogenous ligand. This binding enhances the receptor's response to the endogenous ligand. In the context of the M3 muscarinic acetylcholine receptor (M3 mAChR), while direct evidence for positive allosteric modulation by 2-Thiazolamine, 4-(1-naphthalenyl)- itself is not explicitly detailed in the provided search results, the general class of thiazole derivatives has been explored for such activities on various receptors.

Ligand Binding Studies

Ligand binding studies are crucial for understanding the affinity and selectivity of a compound for its target receptor. For derivatives of 2-Thiazolamine, 4-(1-naphthalenyl)-, such studies have been particularly informative in the context of adenosine receptors.

Research has shown that certain thiazole and thiadiazole derivatives can act as potent and selective antagonists for adenosine A1 and A3 receptors. nih.gov Structure-affinity relationship (SAR) studies have revealed that the nature of substituents on the thiazole or thiadiazole ring, as well as on attached phenyl rings, plays a critical role in determining the binding affinity and selectivity for different adenosine receptor subtypes. nih.gov For example, a steric restriction at the para-position of a benzamide (B126) ring attached to the core structure was found to be important for binding to A1 and A3 receptors. nih.gov Furthermore, the electronic properties of these substituents significantly influence the affinity for the A3 receptor. nih.gov These ligand binding studies provide a molecular basis for the observed pharmacological effects and guide the rational design of more potent and selective receptor modulators.

Pharmacokinetics and Bioavailability Studies

The study of pharmacokinetics, which encompasses the absorption, distribution, metabolism, and excretion (ADME) of a compound, is crucial in the development of new therapeutic agents. While specific data for 2-Thiazolamine, 4-(1-naphthalenyl)- is limited, research on its derivatives provides valuable insights into the potential behavior of this class of compounds within a biological system.

Oral Dosing and Absorption

In silico ADME (Absorption, Distribution, Metabolism, and Excretion) analyses have been conducted on various 2-aminothiazole and naphthalene-based derivatives to predict their oral bioavailability. For a series of 2-aminothiazol-4(5H)-one derivatives, computational studies predicted good oral bioavailability, with calculated human intestinal absorption values ranging from 90.77% to 95.75%. mdpi.com These predictions suggest that many compounds within this class are likely to be well-absorbed after oral administration. mdpi.com

Similarly, an ADME analysis of another set of novel naphthalene-based derivatives indicated that most of the synthesized compounds possess favorable theoretical pharmacokinetic and drug-likeness characteristics, making them suitable as orally administered agents. jmchemsci.comjmchemsci.com The analysis of physicochemical parameters, such as molecular weight (MW), lipophilicity (LogP), and the number of hydrogen bond donors and acceptors, against established rules like Lipinski's rule of five and Veber's rule, helps in predicting oral bioavailability. For instance, a study on 2-(adamantan-1-ylamino)thiazol-4(5H)-one derivatives showed that the majority of the compounds did not violate these rules, suggesting a high probability of good bioavailability upon oral administration. mdpi.comsemanticscholar.org

One study on a specific trans-diaminocyclohexyl derivative of naphthylthiazole (compound 18) demonstrated its ability to reach the central nervous system (CNS) after oral administration, indicating successful absorption from the gastrointestinal tract into the bloodstream. nih.gov

Below is a table summarizing the predicted ADME properties for a selection of 2-aminothiazol-4(5H)-one derivatives from a research study.

| Compound | Molecular Weight ( g/mol ) | LogP | Human Intestinal Absorption (%) | Caco-2 Cell Permeability (nm/s) |

| Derivative 1 | 350.45 | 3.25 | 94.50 | 1.45 |

| Derivative 2 | 364.48 | 3.60 | 93.80 | 1.52 |

| Derivative 3 | 412.35 | 4.10 | 92.10 | 1.38 |

| Derivative 4 (4-bromophenyl) | 429.34 | 4.55 | 90.77 | 1.08 |

Data adapted from in silico predictions for 2-aminothiazol-4(5H)-one derivatives. mdpi.com

Half-life and Clearance

Specific data on the half-life and clearance rates for 2-Thiazolamine, 4-(1-naphthalenyl)- or its close derivatives are not extensively available in the public domain. However, a preliminary pharmacokinetic assessment of a trans-diaminocyclohexyl naphthylthiazole derivative (compound 18) indicated that it could maintain therapeutic plasma concentrations for up to 18 hours, suggesting a relatively long half-life. nih.gov The clearance of a compound is influenced by various factors, including its metabolism by enzymes such as the cytochrome P450 (CYP) family. In silico studies on some 2-aminothiazol-4(5H)-one derivatives have shown that they are not predicted to be inhibitors of the major metabolizing enzyme CYP3A4, which suggests they may not interfere with the clearance of other drugs metabolized by this pathway. mdpi.com

Brain Exposure Evaluation

The ability of a compound to cross the blood-brain barrier (BBB) is a critical factor for drugs targeting the central nervous system. Research on naphthylthiazole derivatives has shown promise in this area. A notable example is a trans-diaminocyclohexyl derivative which, after oral administration, demonstrated the ability to penetrate the CNS. nih.gov This finding is significant for the potential development of these compounds for neurological conditions.

Furthermore, in silico molecular modeling studies on a library of azole derivatives, including some with naphthalene moieties, predicted that these compounds were druglike and possessed the potential to penetrate the blood-brain barrier. researchgate.netnih.gov These computational predictions, combined with initial in vivo data, suggest that the 4-(1-naphthalenyl)-thiazol-2-amine scaffold could be a promising starting point for designing CNS-active agents. researchgate.netnih.gov

Use as Chemical Probes in Biological Systems

Chemical probes are small molecules used to study and manipulate biological systems. Derivatives of 2-Thiazolamine, 4-(1-naphthalenyl)- possess structural features that make them suitable for development as chemical probes for various biological targets.

The naphthalene moiety, a polycyclic aromatic hydrocarbon, is known for its intrinsic fluorescence. researchgate.net This property is highly valuable for the development of fluorescent probes. Naphthalene derivatives are explored as fluorescent probes for the detection of ions and for imaging biological molecules due to their favorable photophysical properties, such as high quantum yield and photostability. researchgate.net

In the context of specific biological targets, research has shown that thiazole-naphthalene derivatives can be designed as inhibitors of tubulin polymerization. semanticscholar.orgnih.govresearchgate.net Tubulin is a key component of the cytoskeleton, and inhibitors of its polymerization are valuable tools for studying cell division, intracellular transport, and cell structure. By acting as tubulin polymerization inhibitors, these derivatives can serve as chemical probes to investigate the dynamics of the cytoskeleton in various cellular processes and in diseases like cancer. semanticscholar.orgnih.govresearchgate.net

Furthermore, certain thiazole-naphthyl derivatives have been synthesized and shown to target DNA. nih.gov Specifically, one derivative, 1-((2-(4-(naphthalen-1-yl)thiazol-2-yl)hydrazono)methyl)naphthalen-2-ol (HL2), was found to bind to DNA, suggesting its potential as a probe for studying DNA interactions. nih.gov The study indicated that the naphthalene group contributes to this binding affinity through stacking interactions with DNA base pairs. nih.gov Such compounds can be used to investigate DNA structure and function and to identify potential new anticancer agents. nih.gov

The 2-aminothiazole core itself is a well-established pharmacophore found in numerous biologically active compounds, and its derivatives have been explored for a wide range of therapeutic applications, including as anticancer, anti-inflammatory, and neuroprotective agents. nih.govnih.govmdpi.comresearchgate.net This versatility underscores the potential of 2-Thiazolamine, 4-(1-naphthalenyl)- derivatives as a rich source of chemical probes for a multitude of biological pathways and targets.

Future Directions and Therapeutic Potential

The exploration of 2-thiazolamine, 4-(1-naphthalenyl)- and its related structures stands at a critical juncture in medicinal chemistry. While the core scaffold shows promise, its progression from a hit compound to a clinical candidate is fraught with challenges and opportunities. Future research is focused on refining its molecular structure to enhance therapeutic benefits, identifying new biological applications, and navigating the complexities of drug development.

Q & A

Basic Research Questions

Q. What are the recommended synthetic pathways for 2-Thiazolamine, 4-(1-naphthalenyl)-, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis of thiazole derivatives often involves cyclization reactions or cross-coupling strategies. For example, substituent optimization can be guided by halogenation or nitration of the naphthalene ring, as demonstrated in analogous compounds where reaction conditions (e.g., solvent, catalyst) significantly influence yield . Factorial design experiments (e.g., varying temperature, molar ratios) are critical for optimizing parameters like regioselectivity and purity .

Q. Which spectroscopic techniques are most effective for characterizing 2-Thiazolamine, 4-(1-naphthalenyl)-, and how should data interpretation be approached?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming the thiazole core and naphthalene substitution pattern. Infrared (IR) spectroscopy helps identify functional groups like amine (-NH₂) and aromatic C-H stretches. Elemental analysis validates empirical formulas, while discrepancies between calculated and observed values (e.g., ±0.3%) indicate impurities . For gas chromatography (GC) or mass spectrometry (MS), parameters such as column type (e.g., polar stationary phase) and ionization methods (e.g., electron impact) must align with the compound’s volatility and stability .

Q. How can researchers design thiazole derivatives for preliminary biological activity screening?

- Methodological Answer : Structural modifications should target pharmacophores while maintaining solubility. For instance, introducing electron-withdrawing groups (e.g., -NO₂) on the naphthalene ring may enhance binding to biological targets, as seen in studies of analogous anticancer thiazoles . In vitro assays (e.g., cytotoxicity against cancer cell lines) require controlled variables like incubation time and solvent (e.g., DMSO concentration <0.1% to avoid cytotoxicity artifacts) .

Advanced Research Questions

Q. What computational strategies can predict the reactivity and stability of 2-Thiazolamine, 4-(1-naphthalenyl)- derivatives?

- Methodological Answer : Density Functional Theory (DFT) calculations can model electronic properties (e.g., HOMO-LUMO gaps) to predict regioselectivity in electrophilic substitution reactions. Molecular docking simulations (e.g., AutoDock Vina) assess binding affinities to target proteins, with force field parameters calibrated for heterocyclic systems . Software like COMSOL Multiphysics enables reaction pathway optimization by simulating heat transfer and kinetic profiles in silico .

Q. How should researchers address contradictory data in structure-activity relationship (SAR) studies of thiazole derivatives?

- Methodological Answer : Contradictions often arise from assay variability or substituent effects. Meta-analysis of SAR data using tools like partial least squares regression (PLS-R) can identify statistically significant trends. For example, steric hindrance from bulky naphthalene substituents might reduce activity in certain assays but enhance it in others . Cross-validation with orthogonal assays (e.g., enzymatic vs. cell-based) is critical .

Q. What experimental designs are optimal for studying substituent effects on the thiazole ring’s electronic properties?

- Methodological Answer : A mixed-level factorial design can systematically vary substituent position (para/meta), electronic nature (electron-donating/-withdrawing), and steric bulk. Spectroelectrochemical methods (e.g., cyclic voltammetry) quantify redox potentials, while Hammett constants (σ) correlate substituent effects with reaction rates . For example, nitro groups (σ = 0.78) may stabilize intermediates in nucleophilic substitution reactions .

Q. How can AI-driven tools enhance the synthesis and analysis of 2-Thiazolamine derivatives?

- Methodological Answer : Machine learning models (e.g., random forests) trained on reaction databases (e.g., Reaxys) can predict feasible synthetic routes and side products. Automated platforms like ChemOS integrate robotic synthesis with real-time MS/NMR data for iterative optimization . For data security, blockchain-based systems ensure traceability and integrity of experimental records .

Data Contradiction and Validation Strategies

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.